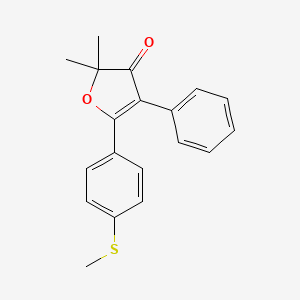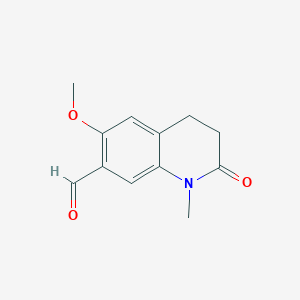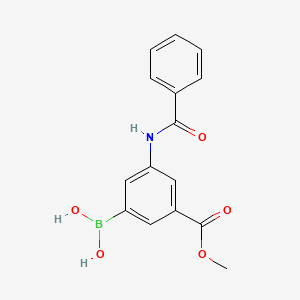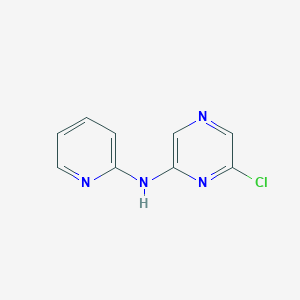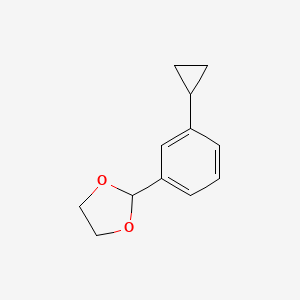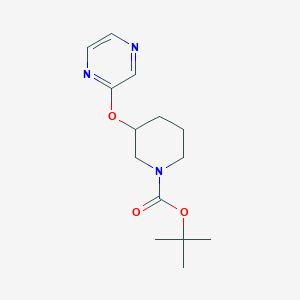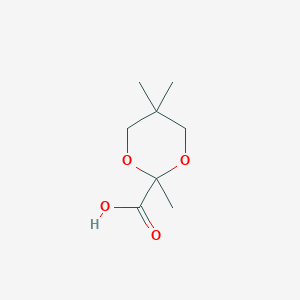
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H14O4. It is characterized by a dioxane ring substituted with three methyl groups and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid typically involves the reaction of methylpropanediol with formaldehyde and formic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
化学反应分析
Types of Reactions
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of high-performance plastics, rubber, dyes, and fragrances.
作用机制
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, depending on the context and application .
相似化合物的比较
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with different substitution patterns.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dioxane ring with different functional groups.
(2,2,5-Trimethyl-[1,3]dioxan-5-yl)methanol: Similar dioxane ring structure with a hydroxyl group.
Uniqueness
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
属性
CAS 编号 |
36294-83-4 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC 名称 |
2,5,5-trimethyl-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-7(2)4-11-8(3,6(9)10)12-5-7/h4-5H2,1-3H3,(H,9,10) |
InChI 键 |
MNCPIECMLKYVHX-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)(C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


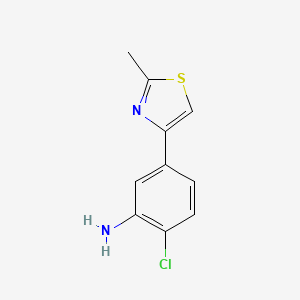
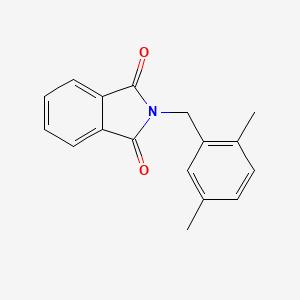
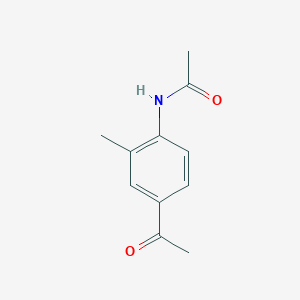
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)
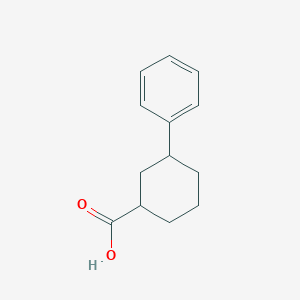
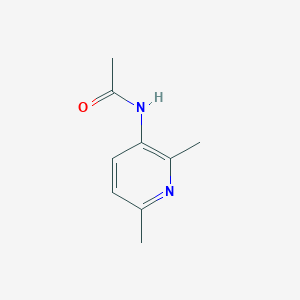
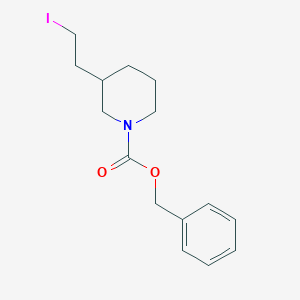
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
